molecular formula C25H28N2O2 B077000 Cinperene CAS No. 14796-24-8

Cinperene

Cat. No. B077000
CAS RN: 14796-24-8
M. Wt: 388.5 g/mol
InChI Key: VCMZUKHJKLNFPH-JXMROGBWSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, tailored to construct specific molecular frameworks. For example, the synthesis of new methanofullerene derivatives, which are structurally intricate molecules, employs the amine-assisted cycloaddition reaction method, demonstrating the versatility and creativity required in organic synthesis (Naqvi et al., 2017). Such methodologies could be analogous to the synthesis of Cinperene, requiring precise control over reaction conditions to achieve the desired product.

Molecular Structure Analysis

Understanding the molecular structure of compounds like Cinperene is crucial for predicting their behavior and properties. Advanced techniques such as FTIR, UV-vis absorption spectroscopy, and NMR are commonly used for structural characterization. For instance, the structural study of citrate layers on gold nanoparticles reveals the importance of molecular symmetry and interactions in stabilizing nanoparticles, highlighting the critical role of molecular structure analysis in understanding material properties (Park & Shumaker-Parry, 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds are directly influenced by their molecular structure. Efficient synthesis of amides from esters and amines under mild conditions, with the liberation of molecular hydrogen, showcases the innovative approaches to enhancing chemical reactivity and designing eco-friendly synthetic routes (Gnanaprakasam & Milstein, 2011). Such research insights are valuable for understanding the chemical behavior of Cinperene.

Physical Properties Analysis

The physical properties of organic compounds, including stability, solubility, and phase behavior, are essential for their practical application. The synthesis and characterization of poly (indene‐co‐pyrrole) nanofibers, for example, provide insights into how copolymerization affects the morphology and, subsequently, the physical properties of materials (Goel, Mazumdar, & Gupta, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity towards other substances, stability under various conditions, and compatibility with different materials, are crucial for determining the applications of compounds like Cinperene. The role of tannic acid and sodium citrate in the synthesis of silver nanoparticles illustrates the significance of understanding the chemical properties to control the synthesis process and the characteristics of the final product (Ranoszek-Soliwoda et al., 2017).

Safety And Hazards

When handling Cinperene, one should avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

3-phenyl-3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c28-23-13-16-25(24(29)26-23,21-11-5-2-6-12-21)22-14-18-27(19-15-22)17-7-10-20-8-3-1-4-9-20/h1-12,22H,13-19H2,(H,26,28,29)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMZUKHJKLNFPH-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)C/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016892
Record name Cinperene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinperene

CAS RN

14796-24-8
Record name Cinperene [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014796248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinperene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINPERENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11V66TN8RO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
PAJ Janssen, CJE Niemegeers - Psychopharmacologia, 1967 - Springer
… The results indicate that benzetimide and the chemically related compounds meletimide (R 5183) and cinperene (R 5046) are the only drugs that can block pilocarpine-induced …
Number of citations: 40 link.springer.com
H ISBELL, TL CHRUSCIEL - ncbi.nlm.nih.gov
… The potential for dependence of aminoglutethimide (S 112), and cinperene (S 113) may, by chemical and pharmacological analogy, be assessed as being equal to that of methyprylon. …
Number of citations: 2 www.ncbi.nlm.nih.gov
H ISBELL, TL CHRUSCIEL - europepmc.org
… The potential for dependence of aminoglutethimide (S 112), and cinperene (S 113) may, by chemical and pharmacological analogy, be assessed as being equal to that of methyprylon. …
Number of citations: 2 europepmc.org
NM Chernov, EV Kuvaeva, IP Yakovlev - Synthesis, 2023 - thieme-connect.com
Six-membered heterocyclic systems such as glutarimides are widely used in medicinal chemistry. The glutarimide skeleton is found in many commercially available pharmaceuticals …
Number of citations: 0 www.thieme-connect.com
B Hermans, P Van Daele… - Journal of Medicinal …, 1968 - ACS Publications
… Cinperene … (33), meletimide (52), and cinperene (59) had pronounced peripheral and central activity, and were more potent ant ¡secretory agents (h.-'a) than were …
Number of citations: 9 pubs.acs.org
CAEOF GLYCOLS - ncbi.nlm.nih.gov
Meprobamate (S 108) is an entirely different case. It is a fairly potent central nervous system depressant which, pharmacologically, is similar to the barbiturates. Cases of dependence of …
Number of citations: 2 www.ncbi.nlm.nih.gov
CAEOF GLYCOLS - europepmc.org
Meprobamate (S 108) is an entirely different case. It is a fairly potent central nervous system depressant which, pharmacologically, is similar to the barbiturates. Cases of dependence of …
Number of citations: 2 europepmc.org
D Basavaiah, RJ Reddy - Organic & Biomolecular Chemistry, 2008 - pubs.rsc.org
A simple and convenient synthesis of di(E)-arylidene-tetralone-spiro-glutarimides from Baylis–Hillman acetates via an interesting biscyclization strategy involving facile C–C and C–N …
Number of citations: 27 pubs.rsc.org
World Health Organization - 1986 - apps.who.int
Dr Sartorius gave a brief overview of the main tasks before the Group this year. The first pertains to the further development of procedures for (1) the review of exempted preparations,(2) …
Number of citations: 4 apps.who.int
JJ Li - Imides, 2019 - Elsevier
… On the other hand, antipsychotic agent cinperene (40) is a direct derivative of glutethimide (13). Another imide-containing drug tiospirone (41), 31 a close analog of buspirone (20) was …
Number of citations: 4 www.sciencedirect.com

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